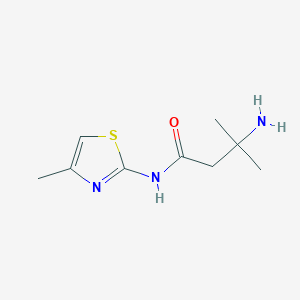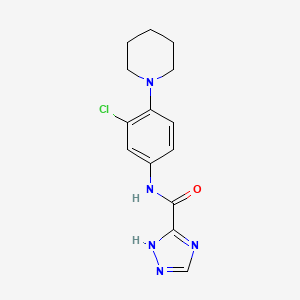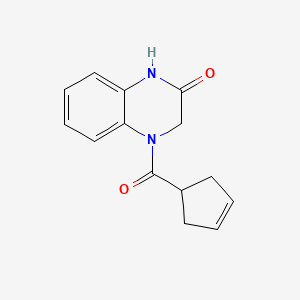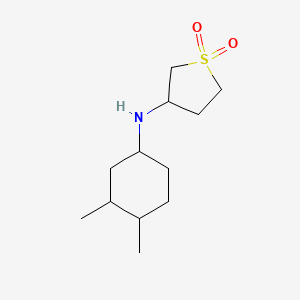![molecular formula C11H13ClN2O3 B7595359 2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound is also known as CPCC or cyclopentane carboxylic acid and is synthesized using a specific method that involves the use of various reagents and solvents. In
作用機序
The mechanism of action of CPCC is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential molecules such as nucleic acids and proteins. CPCC has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication. Additionally, CPCC has been shown to inhibit the activity of fungal and viral enzymes, making it a promising candidate for the treatment of infectious diseases.
Biochemical and Physiological Effects:
CPCC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the treatment of infectious diseases. Additionally, CPCC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. CPCC has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using CPCC in lab experiments include its high purity and yield, making it suitable for scientific research applications. Additionally, CPCC has been extensively studied for its potential applications in the development of new drugs, making it a promising candidate for further research. The limitations of using CPCC in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPCC has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.
将来の方向性
There are many future directions for research on CPCC. One potential direction is the development of new drugs based on CPCC, particularly for the treatment of infectious diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CPCC and its potential applications in the treatment of neurological disorders. Further studies are also needed to determine the potential toxicity and side effects of CPCC in vivo. Overall, CPCC is a promising compound with a wide range of potential applications in scientific research and drug development.
合成法
The synthesis of CPCC involves the reaction of 4-chloropyrrole-2-carboxylic acid with cyclopentanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, CPCC. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. This method yields a high purity and yield of CPCC, making it suitable for scientific research applications.
科学的研究の応用
CPCC has been extensively studied for its potential applications in the development of new drugs. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. CPCC has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CPCC has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to have neuroprotective properties.
特性
IUPAC Name |
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-6-4-9(13-5-6)10(15)14-8-3-1-2-7(8)11(16)17/h4-5,7-8,13H,1-3H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXDMPICJFHOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CC(=CN2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)


![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
